Cas no 77053-20-4 (2-(prop-2-en-1-ylsulfanyl)aniline)

2-(Prop-2-en-1-ylsulfanyl)aniline is a sulfur-containing aromatic amine derivative with a reactive allylthio substituent. This compound is of interest in organic synthesis due to its dual functionality, combining an amine group and an allyl sulfide moiety, which allows for versatile chemical transformations. The allylthio group can participate in thiol-ene reactions or serve as a precursor for further functionalization, while the aniline group enables electrophilic substitution or diazotization. Its structure makes it useful in the development of heterocyclic compounds, pharmaceuticals, and agrochemical intermediates. The compound's stability under standard conditions and compatibility with various reaction conditions enhance its utility in synthetic applications.
2-(prop-2-en-1-ylsulfanyl)aniline structure
77053-20-4 structure
Product Name:2-(prop-2-en-1-ylsulfanyl)aniline
CAS No:77053-20-4
MF:C9H11NS
MW:165.25534081459
CID:572078
PubChem ID:4962286
Update Time:2025-06-08

2-(prop-2-en-1-ylsulfanyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-(2-propen-1-ylthio)-
    • 2-(ALLYLTHIO)ANILINE
    • 2-prop-2-enylsulfanylaniline
    • 2-(2-propen-1-ylsulfanyl)aniline
    • 2-Allylmercapto-anilin
    • 2-allylmercapto-aniline
    • 2-allylthioaniline
    • 2-amino-S-allylthiophenol
    • 2-Amino-thiophenol-allylaether
    • AC1NLQEJ
    • AC1Q51AJ
    • AC1Q52AS
    • AG-H-07724
    • CTK5E3776
    • SureCN1082915
    • SCHEMBL1082915
    • AKOS000195573
    • Z89272864
    • 77053-20-4
    • EN300-13194
    • CDA05320
    • 2-(allylsulfanyl)phenylamine
    • HMS1720L11
    • 2-(prop-2-en-1-ylsulfanyl)aniline
    • DTXSID20407052
    • MDL: MFCD06655714
    • Inchi: 1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2
    • InChI Key: HDIIJUUMINQFTP-UHFFFAOYSA-N
    • SMILES: S(CC=C)C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 165.06122
  • Monoisotopic Mass: 165.06122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.3
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.08
  • Boiling Point: 254.7°C at 760 mmHg
  • Flash Point: 107.8°C
  • Refractive Index: 1.6
  • PSA: 51.32000
  • LogP: 3.12810

2-(prop-2-en-1-ylsulfanyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P769055-5mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4
5mg
$ 50.00 2022-06-03
TRC
P769055-10mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4
10mg
$ 65.00 2022-06-03
TRC
P769055-50mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4
50mg
$ 95.00 2022-06-03
Enamine
EN300-13194-50mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4 93.0%
50mg
$42.0 2023-09-30
Enamine
EN300-13194-100mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4 93.0%
100mg
$66.0 2023-09-30
Enamine
EN300-13194-250mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4 93.0%
250mg
$92.0 2023-09-30
Enamine
EN300-13194-500mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4 93.0%
500mg
$175.0 2023-09-30
Enamine
EN300-13194-1000mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4 93.0%
1000mg
$256.0 2023-09-30
Enamine
EN300-13194-2500mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4 93.0%
2500mg
$503.0 2023-09-30
Enamine
EN300-13194-5000mg
2-(prop-2-en-1-ylsulfanyl)aniline
77053-20-4 93.0%
5000mg
$743.0 2023-09-30

2-(prop-2-en-1-ylsulfanyl)aniline Related Literature

Additional information on 2-(prop-2-en-1-ylsulfanyl)aniline

Recent Advances in the Study of 2-(Prop-2-en-1-ylsulfanyl)aniline (CAS: 77053-20-4) in Chemical Biology and Pharmaceutical Research

The compound 2-(prop-2-en-1-ylsulfanyl)aniline (CAS: 77053-20-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's unique structure, featuring an aniline moiety and an allylthio group, makes it a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the role of 2-(prop-2-en-1-ylsulfanyl)aniline as a key intermediate in the synthesis of various heterocyclic compounds, which are often pivotal in drug discovery. For instance, researchers have utilized this compound to develop novel benzothiazole derivatives, which exhibit potent antimicrobial and anticancer activities. The compound's ability to act as a building block for more complex molecules underscores its importance in synthetic chemistry and drug design.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(prop-2-en-1-ylsulfanyl)aniline exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest potential applications in the development of anti-inflammatory agents. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic and toxicological profiles.

Another area of interest is the compound's potential role in targeted drug delivery systems. Recent research has explored its use as a linker in prodrug formulations, where it can facilitate the controlled release of active pharmaceutical ingredients. This approach could enhance the efficacy and reduce the side effects of certain drugs, particularly in oncology and infectious disease treatments.

Despite these promising developments, challenges remain in optimizing the synthesis of 2-(prop-2-en-1-ylsulfanyl)aniline to improve yield and purity. Advances in green chemistry and catalytic methods are being investigated to address these issues, with the goal of making the compound more accessible for large-scale pharmaceutical applications.

In conclusion, 2-(prop-2-en-1-ylsulfanyl)aniline (CAS: 77053-20-4) represents a valuable compound in chemical biology and pharmaceutical research, with diverse applications ranging from drug synthesis to targeted therapies. Continued research efforts are essential to fully unlock its potential and translate laboratory findings into clinical benefits.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.